molecular formula C11H17N B126901 4-Butyl-2-methylaniline CAS No. 72072-16-3

4-Butyl-2-methylaniline

Cat. No.: B126901
CAS No.: 72072-16-3
M. Wt: 163.26 g/mol
InChI Key: JTXOXRXZCAMPHL-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Butyl-2-methylaniline typically involves the alkylation of 2-methylaniline with butyl halides under basic conditions. A common method includes:

    Friedel-Crafts Alkylation: This involves the reaction of 2-methylaniline with butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

Industrial Production Methods: Industrial production of this compound may involve similar alkylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Butyl-2-methylaniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or nitroso derivatives.

    Reduction: Reduction reactions can convert nitro derivatives back to the amine.

    Substitution: Electrophilic aromatic substitution reactions can introduce other substituents onto the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products Formed:

    Oxidation: Quinones or nitroso compounds.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Organic Synthesis

4-Butyl-2-methylaniline serves as a building block in organic synthesis. It is utilized for the preparation of more complex molecules, including pharmaceuticals and agrochemicals. The compound's structural versatility allows for various chemical modifications, making it valuable in synthetic chemistry.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. Studies have reported minimum inhibitory concentrations (MICs) in low micromolar ranges, highlighting the compound's potential as an antibacterial agent.

Anticancer Research

The compound has been investigated for its anticancer properties. Certain derivatives have shown promise in inhibiting cell proliferation in various cancer cell lines. Notably, research has focused on its ability to modify drug resistance pathways, potentially enhancing the efficacy of existing chemotherapeutics .

Drug Development

This compound is currently being explored for its role in drug development, particularly targeting multidrug-resistant (MDR) proteins associated with cancer treatment. The compound's derivatives are being studied as potential antagonists to combat drug resistance, which poses a significant challenge in oncology .

Industrial Applications

In industrial settings, this compound is utilized in the production of dyes, pigments, and polymers. These applications leverage the compound's chemical properties to develop materials with specific functionalities and aesthetic qualities .

Case Study: Anticancer Activity

A study conducted on various derivatives of this compound demonstrated their ability to inhibit proliferation in cancer cell lines. The research highlighted that structural modifications significantly influenced the anticancer potency of these derivatives.

Case Study: Antimicrobial Efficacy

In a comparative study examining antimicrobial activity, derivatives of this compound were tested against a range of bacterial strains. Results indicated strong antibacterial effects, with some derivatives achieving MICs comparable to established antibiotics.

Mechanism of Action

The mechanism of action of 4-Butyl-2-methylaniline depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For instance, its derivatives may inhibit MDR proteins, thereby enhancing the efficacy of chemotherapeutic agents .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 4-Butyl-2-methylaniline
  • CAS No.: 72072-16-3
  • Molecular Formula : C₁₁H₁₇N
  • Molecular Weight : 163.26 g/mol
  • Structure : Features a benzene ring substituted with a butyl (-C₄H₉) group at position 4 and a methyl (-CH₃) group at position 2, along with an amine (-NH₂) group .

Key Properties :

  • Physical State : Liquid or solid (technical grade).
  • Applications :
    • Pharmaceuticals : Used in synthesizing urea derivatives as adjuvants to enhance antibiotic efficacy (e.g., colistin against Acinetobacter baumannii) .
    • Materials Science : Employed in fluorescent pigments, where its alkyl substituents contribute to stability and optical properties .

Comparative Analysis with Similar Compounds

Substituted anilines are pivotal in organic synthesis, pharmaceuticals, and materials science. Below is a detailed comparison of this compound with five structurally analogous compounds:

Table 1: Structural and Functional Comparison

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Applications & Properties Toxicity/Safety
This compound Butyl, Methyl C₁₁H₁₇N 163.26 Urea-based adjuvants , fluorescent pigments Harmful via ingestion/inhalation
4-Chloro-2-methylaniline Chloro, Methyl C₇H₈ClN 141.60 Carcinogen; binds to DNA/RNA in rat liver High toxicity (carcinogenic)
4-Methoxy-2-methylaniline Methoxy, Methyl C₈H₁₁NO 137.18 Research applications; electron-donating methoxy group Protective gear required
4-Ethyl-2-methylaniline Ethyl, Methyl C₉H₁₃N 135.21 Intermediate in organic synthesis; shorter alkyl chain Limited toxicity data
4-Butoxy-2-methylaniline Butoxy, Methyl C₁₁H₁₇NO 179.26 Enhanced polarity due to ether oxygen Not specified

Physicochemical Properties

  • Lipophilicity :
    • Butyl and butoxy substituents (logP ~2.7–3.0) increase hydrophobicity compared to methoxy (logP ~1.5) or chloro (logP ~2.0) groups .

Biological Activity

4-Butyl-2-methylaniline (CAS Number: 72072-16-3) is an organic compound belonging to the aniline class, characterized by a butyl group at the para position and a methyl group at the meta position relative to the amino group. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₁H₁₇N
  • Molecular Weight : 177.26 g/mol
  • Structural Formula :
C11H17N\text{C}_{11}\text{H}_{17}\text{N}

The structural configuration of this compound contributes to its reactivity and interaction with biological systems, making it a candidate for various pharmacological studies.

The primary mechanism through which this compound exerts its biological effects involves its interaction with cytochrome P450 enzymes in the liver. These enzymes play a crucial role in drug metabolism and the biotransformation of xenobiotics.

  • Target Enzyme : Cytochrome P450
  • Mode of Action : Acts as a substrate for cytochrome P450, leading to metabolic transformations.
  • Biochemical Pathways :
    • Sulfonation leading to the formation of 20-HETE (20-hydroxyeicosatetraenoic acid), which inhibits arachidonic acid metabolism.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activities. For instance, compounds synthesized from this aniline have shown effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents.

Anticancer Potential

Studies have highlighted the role of this compound in cancer research, particularly concerning multidrug resistance (MDR) proteins. It has been linked to the development of substituted acetamides that act as antagonists of MDR proteins, which are critical in treating drug-resistant cancers .

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound and its derivatives:

  • Anticancer Studies :
    • A study demonstrated that certain derivatives inhibited cell proliferation in cancer cell lines, indicating their potential as anticancer agents.
    • The compound's ability to modify drug resistance pathways was explored in vitro, showing promise for enhancing the efficacy of existing chemotherapeutics.
  • Antimicrobial Efficacy :
    • Research conducted on various derivatives indicated strong antibacterial activity against Gram-positive and Gram-negative bacteria, with some exhibiting minimum inhibitory concentrations (MICs) in low micromolar ranges .
    • Comparative studies with similar compounds showed that structural modifications significantly influenced antimicrobial potency.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
This compoundButyl at para, Methyl at metaAntimicrobial, Anticancer
4-ButylanilineButyl at paraModerate Antimicrobial
3-MethylanilineMethyl at orthoLimited Anticancer Activity

The unique positioning of substituents on the aromatic ring significantly affects the biological activity of these compounds.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-Butyl-2-methylaniline, and how do reaction conditions influence yield?

The synthesis of this compound typically involves alkylation or reductive amination of substituted aniline precursors. For example, alkylation of 2-methylaniline with 1-bromobutane under basic conditions (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) may yield the target compound. However, competing side reactions, such as over-alkylation or isomerization, can reduce purity. Optimization studies suggest controlling temperature (60–80°C) and stoichiometric ratios (1:1.2 aniline:alkylating agent) to maximize yields . Gas chromatography (GC) is recommended for purity assessment, with reported commercial batches achieving >97% purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Nuclear magnetic resonance (NMR) spectroscopy is critical for structural confirmation. 1^1H NMR should reveal aromatic protons (δ 6.5–7.2 ppm) and aliphatic signals for the butyl (δ 0.9–1.6 ppm) and methyl groups (δ 2.3 ppm). Infrared (IR) spectroscopy can confirm amine N–H stretches (~3400 cm1^{-1}) and C–H bending modes. For crystallographic validation, single-crystal X-ray diffraction (as demonstrated for structurally similar compounds in ) provides definitive bond-length and conformational data, though crystallization may require inert atmospheres due to air sensitivity .

Intermediate Research Questions

Q. How does the steric and electronic profile of this compound influence its reactivity in organometallic catalysis?

The bulky butyl and methyl substituents on the aromatic ring create steric hindrance, potentially slowing electrophilic substitution reactions. However, the electron-donating alkyl groups activate the ring toward nitration or sulfonation at para positions. Computational studies (e.g., DFT calculations) can predict regioselectivity by analyzing frontier molecular orbitals. Experimental validation via kinetic monitoring (HPLC or UV-Vis) under controlled conditions (e.g., HNO3_3/H2_2SO4_4 for nitration) is advised to resolve discrepancies between predicted and observed reactivity .

Q. What are the stability considerations for this compound under varying storage conditions?

this compound is prone to oxidation and photodegradation. Stability studies indicate that storage under inert gas (N2_2 or Ar) at –20°C in amber vials minimizes decomposition. Accelerated aging tests (e.g., 40°C/75% RH for 4 weeks) with GC-MS analysis can identify degradation products, such as quinone derivatives. Comparative data from fluorinated analogs (e.g., 2-Methyl-4-heptafluoroisopropylaniline in ) suggest that electron-withdrawing substituents enhance stability, highlighting the trade-off between alkylation and compound longevity .

Advanced Research Questions

Q. How can this compound be integrated into supramolecular or polymeric systems for advanced materials?

The amine group enables coordination with transition metals (e.g., Pd, Cu) for catalytic frameworks or MOF synthesis. For example, coupling with terephthalic acid derivatives could yield porous polymers for gas storage. Characterization via BET surface area analysis and TGA is essential to assess thermal stability. Contradictions in porosity data may arise from solvent choice during synthesis (e.g., DMF vs. THF), necessitating systematic solvent screening .

Q. What computational models best predict the environmental fate or toxicity of this compound?

QSAR (Quantitative Structure-Activity Relationship) models using logP (octanol-water partition coefficient) and HOMO-LUMO gaps can estimate biodegradability and ecotoxicity. Molecular dynamics simulations may predict bioaccumulation in lipid membranes. Experimental validation via acute toxicity assays (e.g., Daphnia magna LC50_{50}) is critical, as conflicting predictions may arise from oversimplified models. Cross-referencing with structurally related compounds (e.g., chlorinated anilines in ) improves model accuracy .

Q. Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported synthetic yields of this compound?

Variations in yield (e.g., 70–95%) often stem from catalyst choice (e.g., Pd/C vs. Raney Ni) or solvent purity. Replicating procedures under strictly anhydrous conditions and characterizing intermediates (e.g., Schiff bases via 13^{13}C NMR) can isolate error sources. Collaborative studies using round-robin testing (multiple labs replicating protocols) are recommended to establish reproducible benchmarks .

Properties

IUPAC Name

4-butyl-2-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N/c1-3-4-5-10-6-7-11(12)9(2)8-10/h6-8H,3-5,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTXOXRXZCAMPHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC(=C(C=C1)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00342013
Record name 4-Butyl-2-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00342013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72072-16-3
Record name 4-Butyl-2-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00342013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-Butyl-2-methylaniline
4-Butyl-2-methylaniline
4-Butyl-2-methylaniline
4-Butyl-2-methylaniline
4-Butyl-2-methylaniline
4-Butyl-2-methylaniline

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